molecular formula C9H9NO B1289165 4-amino-2,3-dihydro-1H-inden-1-one CAS No. 51135-91-2

4-amino-2,3-dihydro-1H-inden-1-one

Cat. No. B1289165
CAS RN: 51135-91-2
M. Wt: 147.17 g/mol
InChI Key: HCPYYLKYVRPDKI-UHFFFAOYSA-N
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Patent
US07037925B2

Procedure details

4-Nitro-1-indanone (0.84 g, 4.75 mmol) was suspended in aqueous hydrochloric acid (9 M, 40 ml) and stannous chloride (3 g, 15.8 mmol) was added. The mixture was stirred at ambient temperature. After 2 h a clear solution was obtained. The stirring was continued for 23 h after which time a yellow precipitate had formed. The reaction mixture was diluted with water and washed trice with methylene chloride. The aqueous phase was made alkaline with 2 M aqueous NaOH and extracted four times with methylene chloride. The combined organic phases was washed with water, dried (Na2SO4), filtered, evaporated and finally dried to give the title compound (630 mg, 90%).
Quantity
0.84 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=[O:13])([O-])=O>Cl.O>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=[O:13]

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CCC(C2=CC=C1)=O
Step Two
Name
stannous chloride
Quantity
3 g
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h a clear solution was obtained
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after which time a yellow precipitate had formed
WASH
Type
WASH
Details
washed trice with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted four times with methylene chloride
WASH
Type
WASH
Details
The combined organic phases was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
finally dried

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
NC1=C2CCC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.